N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar pyrimidine structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide is unique due to its specific substitution pattern and the presence of the phenoxybutanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C16H19N3O2/c1-12-11-13(2)18-16(17-12)19-15(20)9-6-10-21-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,17,18,19,20) |
InChI Key |
UYPPJSXEZDKBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CCCOC2=CC=CC=C2)C |
Origin of Product |
United States |
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